[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
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Overview
Description
[3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride (TMTM) is a chemical compound used for a variety of scientific research applications. It is an organic compound with a molecular formula of C5H7N3SClH and a molar mass of 177.63 g/mol. TMTM is a colorless, odorless, and crystalline solid which is soluble in water and alcohol. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Compounds related to [3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride have been synthesized for potential use in creating new drugs. These derivatives include salts synthesized through interactions with organic and inorganic bases, highlighting the compound's versatility in pharmaceutical synthesis (Safonov, Panasenko, & Knysh, 2017).
Biological and Pharmacological Applications
- Antimicrobial Properties : Certain derivatives have shown good antifungal activity against yeast fungi and antimicrobial activity against specific bacteria, indicating potential uses in treating infections (Ünver, Düğdü, Sancak, & Er, 2008).
- Synthesis of Novel Compounds for Antimicrobial Evaluation : Novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been synthesized, with some showing promising antibacterial and antifungal activities (Mabkhot et al., 2017).
- Antiosteoclast Activity : Derivatives of the compound have been shown to have antiosteoclast and osteoblast activity, suggesting potential applications in bone health or diseases related to bone density (Reddy et al., 2012).
- Anticancer Properties : Some synthesized derivatives have shown anticancer activity against various human cancer cell lines, indicating potential use in cancer treatment (Othman et al., 2019).
properties
IUPAC Name |
(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h1-3H,4,8H2,(H,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOKESRLAREFME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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